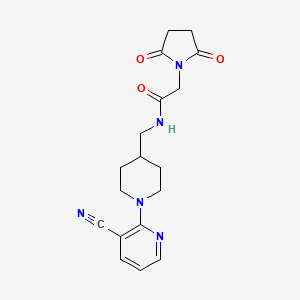

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Description

N-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a heterocyclic compound featuring a piperidine core substituted with a 3-cyanopyridinyl group and an acetamide moiety linked to a 2,5-dioxopyrrolidine ring. This structure confers unique physicochemical properties, including moderate polarity (logP ~2.5 estimated) and a molecular weight of ~445 g/mol, as inferred from analogous compounds .

Properties

IUPAC Name |

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3/c19-10-14-2-1-7-20-18(14)22-8-5-13(6-9-22)11-21-15(24)12-23-16(25)3-4-17(23)26/h1-2,7,13H,3-6,8-9,11-12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOAOKMFNZKYTJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CN2C(=O)CCC2=O)C3=C(C=CC=N3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a piperidine ring and a cyano-substituted pyridine. Its molecular formula is , with a molecular weight of approximately 391.4 g/mol. The unique arrangement of functional groups contributes to its biological properties.

This compound has been identified as an allosteric modulator of the chemokine receptor CXCR3. This receptor plays a crucial role in immune cell trafficking and various inflammatory diseases. By selectively inhibiting CXCR3, this compound can potentially influence signaling pathways involved in inflammation and autoimmune responses, making it a candidate for therapeutic applications in conditions characterized by excessive inflammation.

In Vitro Studies

Research has demonstrated the compound's significant inhibitory effects on CXCR3-mediated signaling pathways. Binding studies utilizing techniques such as mass spectrometry and surface plasmon resonance have elucidated the binding kinetics and affinities of the compound to CXCR3, indicating its potential as a therapeutic agent in inflammatory diseases.

Additionally, studies have shown that derivatives of similar structures exhibit promising biological activities against various pathogens, including bacteria and fungi. For instance, related compounds have demonstrated inhibitory efficacy against α-glucosidase, positioning them as potential treatments for type 2 diabetes .

Case Studies

- Inflammatory Diseases : A study highlighted the role of this compound in modulating immune responses in animal models of autoimmune diseases. The results indicated a reduction in inflammatory markers and improved clinical outcomes.

- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of related compounds, revealing that some derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The findings suggest that the structural features of these compounds contribute to their efficacy against microbial infections .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

Comparison with Similar Compounds

Key Observations :

Structural Complexity : The target compound’s piperidine-dioxopyrrolidine scaffold increases steric hindrance compared to simpler acetamide derivatives (e.g., 2-chloro-N-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamide) . This may reduce binding pocket accessibility but improve selectivity.

Solubility and Bioavailability: The pyridazine-containing analog (from ) exhibits higher aqueous solubility due to its polar pyridazine ring, whereas the target’s cyano group may limit solubility .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide?

- Methodology : Multi-step organic synthesis is typically employed. A common approach involves:

Piperidine functionalization : React 3-cyanopyridine with piperidine derivatives (e.g., via nucleophilic substitution or reductive amination) to form the 1-(3-cyanopyridin-2-yl)piperidine core .

Methylation and acetamide coupling : Introduce the methylene linker via alkylation, followed by coupling with 2-(2,5-dioxopyrrolidin-1-yl)acetic acid using carbodiimide-based reagents (e.g., EDC/HOBt) .

Purification : Use column chromatography (silica gel, eluting with EtOAc/hexane) and recrystallization (e.g., ethanol/water) to achieve ≥95% purity.

- Key Challenges : Side reactions during alkylation (e.g., over-alkylation) and racemization of the pyrrolidinedione moiety require strict temperature control (<0°C for alkylation steps) .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : - and -NMR to confirm substituent positions (e.g., piperidine ring protons at δ 2.5–3.5 ppm, cyanopyridine protons at δ 8.2–8.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calculated: ~400.45 g/mol) and fragmentation patterns .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry (if applicable) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- In vitro Screening :

- Enzyme Inhibition : Test against kinases (e.g., PI3K, JAK) or proteases using fluorogenic substrates .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing side products?

- Experimental Design :

- Design of Experiments (DoE) : Use factorial design to assess variables (temperature, solvent polarity, catalyst loading). For example, optimize alkylation steps in DMF vs. THF .

- Statistical Modeling : Response surface methodology (RSM) to predict ideal conditions (e.g., 65% yield at 25°C, 0.1 mol% catalyst) .

- Case Study : A similar piperidine-acetamide synthesis achieved 72% yield after optimizing solvent (EtOH/HO) and reducing reaction time from 24h to 12h .

Q. How to resolve contradictions in reported biological activity data for analogous compounds?

- Case Example : Conflicting reports on enzyme inhibition (e.g., N-(3-acetylphenyl) derivatives showing IC 5 µM vs. 50 µM).

- Resolution Strategies :

Assay Standardization : Ensure consistent buffer pH, substrate concentration, and incubation time.

Off-target Profiling : Use proteome-wide affinity chromatography to identify non-specific binding .

Structural Analysis : Compare crystal structures of target enzymes to identify steric clashes with substituents (e.g., cyanopyridine vs. pyrimidine moieties) .

Q. What computational approaches predict binding modes with biological targets?

- Methods :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with piperidine nitrogen) .

- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes (RMSD <2.0 Å acceptable) .

- Validation : Compare predicted binding free energies (ΔG) with experimental IC values (R >0.7 indicates reliability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.